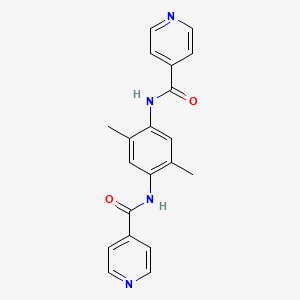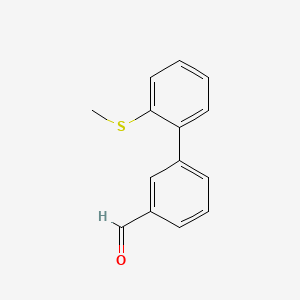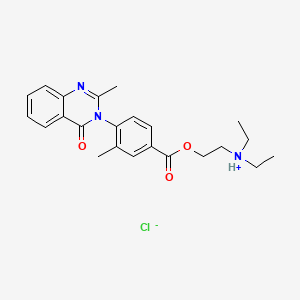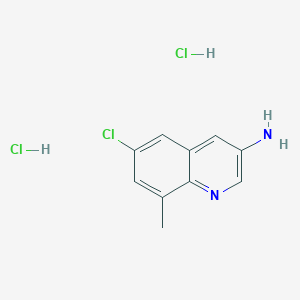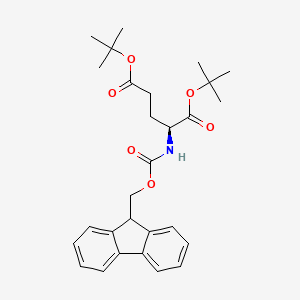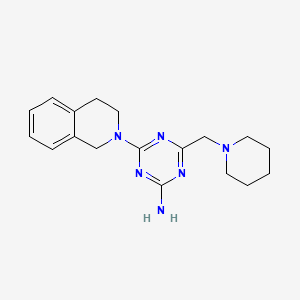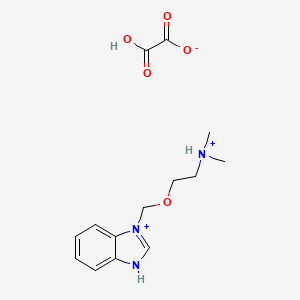
(R)-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is a compound that belongs to the class of esters. Esters are widely used in organic chemistry due to their reactivity and versatility. This particular compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) typically involves the esterification of ®-2-Tert-butoxycarbonylamino-succinic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the process.
化学反应分析
Types of Reactions
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the ester groups.
Major Products Formed
Hydrolysis: Yields ®-2-Tert-butoxycarbonylamino-succinic acid and ethanol.
Reduction: Produces the corresponding alcohols.
Substitution: Results in the formation of new esters or amides, depending on the nucleophile used.
科学研究应用
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials.
作用机制
The mechanism of action of ®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) involves the hydrolysis of the ester bonds to release the active carboxylic acid and alcohol. The carboxylic acid can then participate in various biochemical pathways, while the alcohol can be further metabolized or used as a solvent.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various applications.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Isopropyl butyrate: Used in the production of perfumes and as a solvent.
Uniqueness
®-2-Tert-butoxycarbonylamino-succinic acid bis(diethyl ester) is unique due to its specific structure, which includes both tert-butoxycarbonyl and diethyl ester groups. This combination of functional groups makes it particularly useful as an intermediate in the synthesis of more complex molecules.
属性
分子式 |
C13H23NO6 |
|---|---|
分子量 |
289.32 g/mol |
IUPAC 名称 |
diethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate |
InChI |
InChI=1S/C13H23NO6/c1-6-18-10(15)8-9(11(16)19-7-2)14-12(17)20-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m1/s1 |
InChI 键 |
ZKLVICYBRXLQIO-SECBINFHSA-N |
手性 SMILES |
CCOC(=O)C[C@H](C(=O)OCC)NC(=O)OC(C)(C)C |
规范 SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



